molecular formula C23H25N5O2 B2879463 2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one CAS No. 2180010-22-2

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one

Cat. No.: B2879463
CAS No.: 2180010-22-2
M. Wt: 403.486
InChI Key: SGBHFFCXEBKBRM-UHFFFAOYSA-N
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Description

2-(1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl)-6-(pyridin-3-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Scientific Research Applications

Benzylpiperazine Derivatives in Scientific Research

Pharmacological Profile and Clinical Implications : Benzylpiperazine derivatives, including the molecule of interest, are extensively studied for their pharmacological properties and therapeutic potential. For instance, benzylpiperazine itself is a psychotropic compound with significant abuse potential and psychiatric complications, highlighting the need for understanding its pharmacodynamics and potential for drug development (Tully, Hallahan, & McDonald, 2011). Moreover, compounds with benzylpiperazine structures are investigated for their anxiolytic properties, as seen in the development of novel anxiolytics like CGS 20625, indicating a direction for creating new therapeutic agents (Williams et al., 1989).

Toxicology and Safety Profile : Understanding the toxicological aspects of benzylpiperazine derivatives is crucial for their development into safe medications. Research into the adverse effects following ingestion of such compounds, like 1-Benzylpiperazine, informs safety regulations and guides clinical usage (Gee, Jerram, & Bowie, 2010). This area of study is vital for mitigating risks associated with therapeutic use and for the design of compounds with improved safety profiles.

Neuroscience and Psychopharmacology : The interaction of benzylpiperazine derivatives with neurotransmitter systems, especially serotonin, provides insights into their psychopharmacological effects. Research on substances like mCPP, a metabolite of trazodone and a structural analog, helps dissect the role of serotonin receptors in mood regulation and psychiatric disorders, offering a pathway for developing targeted therapies (Silverstone et al., 1994).

Environmental and Public Health Implications : Investigations into the environmental exposure and public health impact of benzylpiperazine derivatives underscore the need for monitoring and regulating these substances. Studies on the prevalence of such compounds in urban settings and their potential neurotoxic effects contribute to public health policies and preventive measures (Babina, Dollard, Pilotto, & Edwards, 2012).

Mechanism of Action

Target of Action

Similar compounds with a benzylpiperazinyl moiety have been reported to exhibit cytotoxic activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that this compound might also interact with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, the compound could potentially disrupt the formation of the mitotic spindle, thereby preventing cell division and inducing cell death .

Biochemical Pathways

Given the potential interaction with tubulin, the compound could affect the microtubule dynamics, a key process in cell division. Disruption of this process can lead to cell cycle arrest and apoptosis . .

Pharmacokinetics

The compound’s molecular weight (36650) and calculated Log P values suggest that it may have good oral bioavailability . The compound is also predicted to have high gastrointestinal absorption and BBB permeation , which could potentially allow it to reach its target sites effectively.

Result of Action

The potential result of the compound’s action could be the inhibition of cell division and induction of apoptosis in cancer cells . This could lead to a decrease in tumor growth and potentially contribute to the treatment of cancer.

Properties

IUPAC Name

2-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-18(28-22(29)10-9-21(25-28)20-8-5-11-24-16-20)23(30)27-14-12-26(13-15-27)17-19-6-3-2-4-7-19/h2-11,16,18H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHFFCXEBKBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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